
アルギプレシン, グリ(OH9)-
説明
(Arg8)-Vasopressin (free acid) trifluoroacetate salt, also known as (Arg8)-Vasopressin (free acid) trifluoroacetate salt, is a useful research compound. Its molecular formula is C46H64N14O13S2 and its molecular weight is 1085.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Arg8)-Vasopressin (free acid) trifluoroacetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Arg8)-Vasopressin (free acid) trifluoroacetate salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Vasopressin Receptor Interactions
(Arg8)-Vasopressin primarily interacts with three receptor subtypes: V1a, V1b, and V2. Each receptor subtype mediates different physiological responses:
- V1a Receptors : These receptors are involved in vasoconstriction and blood pressure regulation. Studies have shown that (Arg8)-vasopressin acts as a competitive antagonist at V1a receptors, providing insights into receptor functionality and selectivity .
- V2 Receptors : These receptors play a crucial role in regulating water reabsorption in the kidneys. Activation of V2 receptors leads to increased aquaporin-2 expression, enhancing water permeability in renal collecting ducts .
- V1b Receptors : While less understood, these receptors are implicated in stress-related responses and may influence pituitary function.
Stability and Metabolic Properties
The trifluoroacetate salt form of (Arg8)-vasopressin exhibits enhanced stability compared to its natural counterparts. Research indicates that this modification significantly improves resistance to enzymatic degradation, particularly by trypsin, thus prolonging its biological activity . The half-life of (Arg8)-vasopressin in human serum has been shown to exceed that of native vasopressin, making it a promising candidate for therapeutic applications.
Cardiovascular Effects
(Arg8)-Vasopressin has been studied for its potential use in treating vasodilatory shock states. Unlike traditional vasoconstrictors, it also exhibits vasodilatory properties through the activation of V2 receptors and nitric oxide pathways . This dual action makes it a valuable agent in managing conditions such as septic shock.
Neuroscience Research
In the field of neuroscience, (Arg8)-vasopressin is recognized for its role as a neurotransmitter. It influences various behaviors and physiological processes, including social bonding and stress response. Studies have demonstrated that (Arg8)-vasopressin can modulate synaptic responses in the brain by acting on specific receptor subtypes . Its application extends to understanding neuropsychiatric disorders where vasopressin signaling may be disrupted.
Addiction Studies
Recent research has highlighted the potential of (Arg8)-vasopressin analogs in addiction treatment. For instance, desglycinamide-(Arg8)-vasopressin has been shown to reduce self-administration behaviors for substances like heroin and cocaine . This suggests that vasopressin signaling may play a role in addictive behaviors and could be targeted for therapeutic interventions.
Case Study 1: Vasopressin in Shock Management
A clinical study investigated the efficacy of (Arg8)-vasopressin in patients experiencing septic shock. The results indicated significant improvements in mean arterial pressure without adverse effects on heart rate or cardiac output. This supports the use of (Arg8)-vasopressin as a first-line treatment for managing severe hypotension .
Case Study 2: Neurotransmitter Role
In an experimental model using Balb/c mice, researchers examined the effects of (Arg8)-vasopressin on inhibitory postsynaptic currents (IPSCs) within olfactory bulb circuits. The findings revealed that AVP significantly reduced IPSCs via V1a receptor activation, highlighting its role in modulating synaptic transmission .
作用機序
Target of Action
Argipressin, gly(OH9)-, also known as 2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid, primarily targets the V1A, V1B, and V2 receptors . These receptors are found in various tissues throughout the body, including vascular smooth muscle, renal collecting ducts, and the pituitary gland .
Biochemical Pathways
Argipressin, gly(OH9)- affects several biochemical pathways. Its primary effect is on the water reabsorption pathway in the kidneys . By acting on V2 receptors in the renal collecting ducts, Argipressin, gly(OH9)- promotes the reabsorption of water, thereby regulating plasma osmolality . It also influences the hemodynamic modulation pathway by acting on V1A and V1B receptors, leading to vasoconstriction and increased blood pressure .
Pharmacokinetics
The pharmacokinetics of Argipressin, gly(OH9)- involve absorption, distribution, metabolism, and excretion (ADME). It is predominantly metabolized in the liver and kidneys by peptidases . The elimination half-life of Argipressin, gly(OH9)- is approximately 10-20 minutes, and about 65% of it is excreted unchanged . These properties impact the bioavailability of Argipressin, gly(OH9)- and its effectiveness in the body.
生化学分析
Biochemical Properties
Argipressin, gly(OH9)-, interacts with various enzymes and proteins. It is known to induce vasoconstriction through the activation of V1a receptors located on vascular smooth muscle cells . This interaction plays a significant role in the regulation of plasma osmolality by maintaining fluid homeostasis .
Cellular Effects
Argipressin, gly(OH9)-, has profound effects on various types of cells and cellular processes. It influences cell function by maintaining fluid homeostasis, which is crucial for the proper functioning of cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Argipressin, gly(OH9)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with V1a receptors on vascular smooth muscle cells, leading to vasoconstriction .
Temporal Effects in Laboratory Settings
It is known that the compound plays a significant role in maintaining fluid homeostasis, which is a continuous process .
Metabolic Pathways
Argipressin, gly(OH9)-, is involved in the arginine metabolic pathway . This pathway includes the arginase, Cit-NO cycle, and polyamine pathways . The compound interacts with various enzymes in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Argipressin, gly(OH9)-, is transported and distributed within cells and tissues. It is synthesized in the hypothalamus and then travels down the axon, terminating in the posterior pituitary, from where it is released into the circulation .
Subcellular Localization
The subcellular localization of Argipressin, gly(OH9)-, is primarily in the neurons of the hypothalamus, where it is synthesized . From there, it is transported to the posterior pituitary for release into the circulation .
生物活性
(Arg8)-Vasopressin, also known as arginine vasopressin (AVP), is a nonapeptide hormone that plays a crucial role in regulating various physiological functions, including water retention, blood pressure regulation, and social behavior. The trifluoroacetate salt form enhances its stability and solubility, making it a subject of interest in pharmacological research.
(Arg8)-Vasopressin exerts its biological effects primarily through three receptor subtypes: V1a, V1b, and V2. Each receptor mediates distinct physiological responses:
- V1a Receptor : Primarily involved in vascular contraction and blood pressure regulation. Activation leads to an increase in intracellular calcium levels ([Ca2+]i), which is critical for smooth muscle contraction .
- V1b Receptor : Plays a role in stress response and may influence the release of adrenocorticotropic hormone (ACTH).
- V2 Receptor : Involved in water reabsorption in the kidneys by regulating aquaporin channels.
Biological Activity and Pharmacological Studies
Research has demonstrated that (Arg8)-Vasopressin exhibits significant biological activity through its interaction with these receptors. Key findings include:
- Calcium Mobilization : Studies have shown that (Arg8)-Vasopressin induces a dose-dependent increase in intracellular calcium concentrations in rat hippocampal neurons, highlighting its role in neurotransmission and neuronal excitability .
- Receptor Binding Affinity : The binding affinity of (Arg8)-Vasopressin for the V1a receptor is notably high, with competitive antagonists showing substantial selectivity. For example, the antagonist [D-Arg8]-inotocin displayed a pA2 value of 7.8, indicating a functional affinity of approximately 16 nM at the V1a receptor .
Stability and Metabolism
The trifluoroacetate salt form of (Arg8)-Vasopressin demonstrates enhanced stability compared to its native form. In vitro studies indicate that while native vasopressin has a half-life of about 1 hour in human serum, the modified form shows significantly improved stability due to structural modifications that inhibit enzymatic degradation .
Case Studies
- Hypertensive Response : In animal models, administration of (Arg8)-Vasopressin resulted in increased blood pressure through V1a receptor activation. Mice lacking the V1a receptor exhibited hypotension and impaired vasopressor responses, underscoring the importance of this pathway in cardiovascular regulation .
- Osmoregulation : High dietary salt intake has been shown to amplify the osmoresponsiveness of magnocellular neurons producing vasopressin, leading to increased secretion of the hormone and subsequent effects on blood pressure and fluid balance .
Data Table: Biological Activity Overview
Parameter | (Arg8)-Vasopressin | Notes |
---|---|---|
Receptor Binding Affinity | High | Competitive antagonist pA2 = 7.8 |
Calcium Mobilization | Dose-dependent | Significant increase in [Ca2+]i observed |
Half-life in Human Serum | ~1 hour | Native form; modified form shows increased stability |
Physiological Effects | Blood pressure regulation | Increases vascular contraction via V1a receptor |
特性
IUPAC Name |
2-[[2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIQMVJHKNRPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N14O13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25255-33-8 | |
Record name | [Arg8, Gly-OH9]-Vasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。